6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane
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Overview
Description
6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with three oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane typically involves the use of intramolecular Diels-Alder reactions. For instance, a 5-vinyl-1,3-cyclohexadiene can undergo an intramolecular Diels-Alder reaction followed by regioselective cleavage to form the bicyclic structure . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the compound or alter its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: It serves as a model compound for studying bicyclic structures and their reactivity.
Biology: Its unique structure can be used to probe biological systems and understand molecular interactions.
Mechanism of Action
The mechanism by which 6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would depend on the specific application and modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile: This compound shares a similar bicyclic structure but with different functional groups.
8-Azabicyclo[3.2.1]octane: Another bicyclic compound with significant biological activity.
Uniqueness
6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane is unique due to its specific arrangement of oxygen atoms within the bicyclic framework. This structural feature imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
CAS No. |
652161-27-8 |
---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
6,6-dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C15H20O3/c1-14(2)13-9-11-16-15(17-13,18-14)10-8-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
InChI Key |
KQCOYZCCKXVYKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCOC(O2)(O1)CCC3=CC=CC=C3)C |
Origin of Product |
United States |
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